4-(trans-4-propylcyclohexyl)Benzaldehyde
Description
4-(trans-4-propylcyclohexyl)benzaldehyde is a substituted benzaldehyde derivative characterized by a trans-4-propylcyclohexyl group attached to the para position of the benzaldehyde ring.
Properties
IUPAC Name |
4-(4-propylcyclohexyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h6-7,10-13,15H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVRUGGMSVPAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares 4-(trans-4-propylcyclohexyl)benzaldehyde with key analogs:
Key Research Findings
Steric and Electronic Effects :
- The trans-4-propylcyclohexyl group introduces significant steric hindrance compared to simpler substituents like methyl or hydroxy groups. This reduces reactivity in nucleophilic aromatic substitution but enhances stability in high-temperature applications (e.g., liquid crystals) .
- In contrast, electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity at the aldehyde position, making such derivatives more reactive in condensation reactions .
Solubility and Phase Behavior :
- Cyclohexyl-substituted benzaldehydes (e.g., 4-cyclohexylbenzaldehyde) exhibit lower polarity and reduced water solubility compared to hydroxy- or methoxy-substituted analogs .
- Alkoxy derivatives like 4-(hexyloxy)benzaldehyde () show higher boiling points (422–424 K) due to increased van der Waals interactions from the hexyl chain .
Applications :
- Pharmaceuticals : Hydroxybenzaldehydes () are used in drug synthesis (e.g., antihypertensive agents), while trifluoromethyl derivatives are valued for metabolic stability .
- Materials Science : Trans-4-propylcyclohexyl-substituted compounds (e.g., benzonitrile in ) are critical in liquid crystal displays (LCDs) due to their mesogenic properties .
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